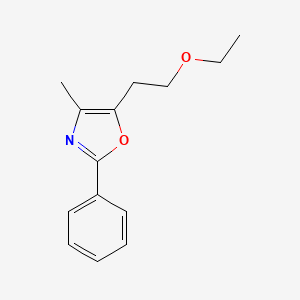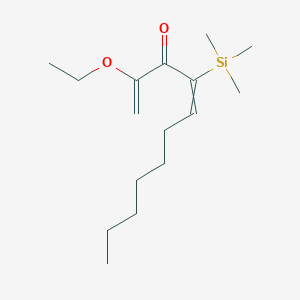
2-Ethoxy-4-(trimethylsilyl)undeca-1,4-dien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-4-(trimethylsilyl)undeca-1,4-dien-3-one is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethoxy group, a trimethylsilyl group, and a conjugated diene system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(trimethylsilyl)undeca-1,4-dien-3-one typically involves a multi-step process. One common method is the 1,6-conjugate addition initiated formal [4+2] annulation of p-quinone methides with sulfonyl allenols . This method allows for the formation of the desired compound under mild reaction conditions and in good yield. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the reaction.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the principles of organic synthesis and scale-up processes can be applied. Industrial production would likely involve optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxy-4-(trimethylsilyl)undeca-1,4-dien-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The ethoxy and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-4-(trimethylsilyl)undeca-1,4-dien-3-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-4-(trimethylsilyl)undeca-1,4-dien-3-one involves its interaction with molecular targets through its conjugated diene system. This system allows for electrophilic and nucleophilic attacks, leading to various chemical transformations. The molecular pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Diarylpenta-1,4-dien-3-one: Known for its potential anticancer properties.
Penta-1,4-dien-3-one oxime ether derivatives: Studied for their antiviral and antibacterial activities.
Uniqueness
2-Ethoxy-4-(trimethylsilyl)undeca-1,4-dien-3-one is unique due to its specific combination of functional groups and the presence of a trimethylsilyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
647024-54-2 |
|---|---|
Molekularformel |
C16H30O2Si |
Molekulargewicht |
282.49 g/mol |
IUPAC-Name |
2-ethoxy-4-trimethylsilylundeca-1,4-dien-3-one |
InChI |
InChI=1S/C16H30O2Si/c1-7-9-10-11-12-13-15(19(4,5)6)16(17)14(3)18-8-2/h13H,3,7-12H2,1-2,4-6H3 |
InChI-Schlüssel |
CXKXVKQANVCFAL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=C(C(=O)C(=C)OCC)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


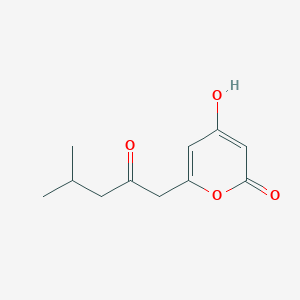

![1-[(Pyridin-4-yl)methyl]phthalazine](/img/structure/B12587466.png)
![2,3-Bis(2-fluorophenyl)-2,3,5,6,7,7a-hexahydropyrrolo[2,1-b][1,3]oxazole;perchloric acid](/img/structure/B12587468.png)
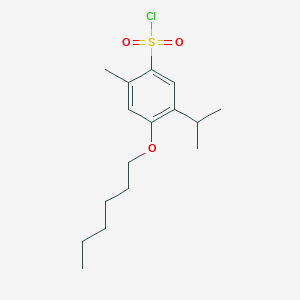
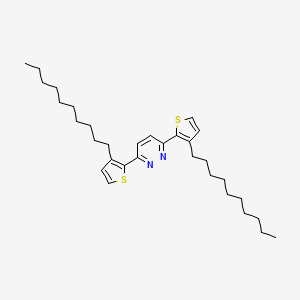


![Benzo[f]quinoline, 1-(3-chlorophenyl)-3-(2-thienyl)-](/img/structure/B12587487.png)
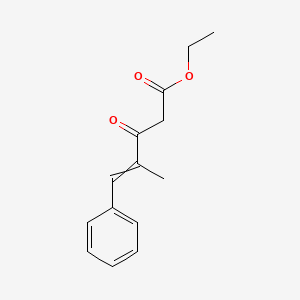
![4-Iodo-1-[(prop-2-en-1-yl)oxy]-2-(trifluoromethoxy)benzene](/img/structure/B12587508.png)
![1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine]](/img/structure/B12587510.png)
![5-[3-(Perylene-3-ylmethoxy)-1-propynyl]-2'-deoxyuridine](/img/structure/B12587518.png)
